3-Azabicyclo[4.1.0]hepta-1,3,5-triene
Description
3-Azabicyclo[4.1.0]hepta-1,3,5-triene is a bicyclic organic compound featuring a seven-membered fused ring system with a nitrogen atom at position 3 (denoted by "aza") and conjugated triene bonds. These compounds are characterized by their strained bicyclic frameworks, which impart unique electronic and steric properties, making them valuable in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
441798-60-3 |
|---|---|
Molecular Formula |
C6H5N |
Molecular Weight |
91.11 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C6H5N/c1-2-7-4-6-3-5(1)6/h1-2,4H,3H2 |
InChI Key |
FHUKNSLAVUUQBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C1C=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]hepta-1,3,5-triene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cycloheptatriene with a suitable nitrogen source, such as azides, under thermal or photochemical conditions . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to achieving high-quality industrial-grade compounds .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.1.0]hepta-1,3,5-triene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced bicyclic compounds with fewer double bonds.
Substitution: Substituted derivatives with various functional groups attached to the bicyclic structure.
Scientific Research Applications
3-Azabicyclo[4.1.0]hepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying strained ring systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]hepta-1,3,5-triene involves its interaction with molecular targets through its strained bicyclic structure. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways . These interactions can result in the modulation of biological processes and the formation of new chemical entities .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural analogs and their comparative features:
Research Findings and Trends
Impact of Heteroatoms: The inclusion of nitrogen (aza) or oxygen (oxa) significantly alters reactivity. For example, 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene exhibits enhanced stability and bioactivity compared to non-heteroatom analogs like Benzocyclopropene . Sulfur (thia) in the bicyclo[3.2.0] system () improves crystallinity and pharmaceutical suitability .
Ring Size and Strain :
- Smaller bicyclo[3.1.0] systems (e.g., procymidone) exhibit higher ring strain, increasing reactivity for agrochemical applications .
- Larger frameworks (e.g., bicyclo[3.3.1]) accommodate bulky substituents like Boc groups, enhancing solubility for drug development .
Substituent Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
